2,3-Dimethylpyridin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dimethylpyridin-4-amine and related compounds can be achieved through various chemical reactions. One method involves the reductive amination of diketones with ammonia and primary amines in the presence of hydride reagents, which affords dimethylpyrrolidines and dimethylpiperidines with variable diastereoselectivity (Boga, Manescalchi, & Savoia, 1994). Another approach is the reaction of N,N-dialkylpyridylcarboxylic amides with lithium amides, leading to the synthesis of disubstituted pyridines through direct lithiation (Epsztajn, Berski, Brzezinski, & Jóźwiak, 1980).
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylpyridin-4-amine is characterized by its dimethylpyridine core, which is essential for its chemical behavior and reactivity. Structural analyses, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), are utilized to understand the compound's morphology and structural properties (Zolfigol, Baghery, Moosavi-Zare, & Vahdat, 2015).
Chemical Reactions and Properties
2,3-Dimethylpyridin-4-amine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity is influenced by its electronic structure and the presence of substituents on the pyridine ring. For example, it can be used in peptide coupling reactions as an effective nucleophilic catalyst (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).
Physical Properties Analysis
The physical properties of 2,3-Dimethylpyridin-4-amine, such as melting point, boiling point, and solubility, are crucial for its application in various chemical processes. These properties are determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to ensure its suitability for specific applications (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
Chemical Properties Analysis
The chemical properties of 2,3-Dimethylpyridin-4-amine, including acidity, basicity, and reactivity towards various reagents, are essential for its functionalization and application in organic synthesis. Spectroscopic methods like NMR, FT-IR, and UV-Visible spectroscopy provide detailed insights into the compound's chemical behavior and interactions with other molecules (Fatima et al., 2021).
Scientific Research Applications
Application in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .
- Methods of Application: The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
- Results or Outcomes: The new DMAP-based ionic liquids were successfully employed as catalysts with minimum loading (0.2 equivalent) for tetrazole formation .
Application in Acylation Reactions
- Scientific Field: Organic Chemistry
- Summary of the Application: DMAP is a highly efficient catalyst for acylation reactions .
Application in Esterification
- Scientific Field: Organic Chemistry
- Summary of the Application: DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .
Application in Amide Couplings
- Scientific Field: Organic Chemistry
- Summary of the Application: DMAP is used as a reagent for amide couplings .
Application in Silylation
- Scientific Field: Organic Chemistry
- Summary of the Application: DMAP is a nucleophilic catalyst for TBS protections, a process known as silylation .
Application in Conversion of Alcohols to Triflates
Safety And Hazards
properties
IUPAC Name |
2,3-dimethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUUZKCUQVILTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428535 | |
Record name | 2,3-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylpyridin-4-amine | |
CAS RN |
122475-57-4 | |
Record name | 2,3-Dimethyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122475-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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